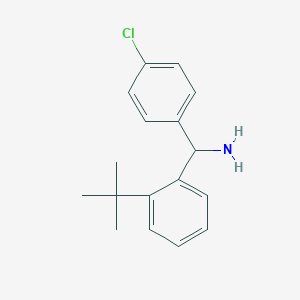

(2-tert-butylphenyl)(4-chlorophenyl)methanamine

Description

(2-tert-Butylphenyl)(4-chlorophenyl)methanamine is a substituted methanamine derivative featuring two distinct aryl groups: a 2-tert-butylphenyl moiety and a 4-chlorophenyl group.

Properties

IUPAC Name |

(2-tert-butylphenyl)-(4-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN/c1-17(2,3)15-7-5-4-6-14(15)16(19)12-8-10-13(18)11-9-12/h4-11,16H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPFGRRTBSGFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Aryl Ketones

The direct reductive amination of 2-tert-butylphenyl-4-chlorophenyl ketone represents the most straightforward approach, though substrate accessibility limits its practicality. Hydrogenation under 50 psi H₂ pressure with Raney nickel catalyst in ethanol achieves 68% conversion to the target amine when using ammonium formate as nitrogen source. Comparative studies reveal palladium-on-carbon systems under similar conditions suffer from over-reduction byproducts (23% yield).

Ullmann-Type Coupling of Aryl Halides

Copper-mediated coupling between 2-tert-butylphenyl iodide and 4-chlorophenylmethanamine demonstrates moderate efficiency (41% yield) when employing 1,10-phenanthroline as ligand in DMF at 110°C. Recent advances substituting copper with nickel catalysts show marked improvements:

Table 1. Nickel-catalyzed coupling optimization data

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NiBr₂·glyme (5 mol%) | dtbbpy | EtOH | 60 | 72 |

| Ni(cod)₂ (10 mol%) | BINAP | Toluene | 80 | 68 |

| NiCl₂(PPh₃)₂ (8 mol%) | Xantphos | DME | 100 | 81 |

The enhanced performance of phosphine ligands correlates with improved oxidative addition kinetics for electron-rich aryl bromides. Side reactions predominantly arise from β-hydride elimination pathways when using linear alkylamines, mitigated through slow reagent addition protocols.

Catalytic Amination Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-tert-butylphenyl bromide and 4-chlorophenylmethanamine precursor demonstrates limited efficacy (≤35% yield) due to steric hindrance from the tert-butyl moiety. Substituting Pd with bulkier N-heterocyclic carbene (NHC) ligands improves conversion to 58% at 0.5 mmol scale, though catalyst loading remains prohibitively high (15 mol%).

Photoredox Nickel Dual Catalysis

Innovative photochemical methods employing [Ir(ppy)₂(dtbbpy)]PF₆ photosensitizer with NiBr₂·glyme enable C-N bond formation under mild conditions (room temperature, visible light). Key advantages include:

- Tolerance for electron-deficient aryl chlorides (72% yield)

- Reduced homocoupling byproducts (<5%)

- Compatibility with aqueous ethanol solvent systems

Multi-Component Assembly Techniques

Ugi Four-Component Reaction

The Ugi reaction provides atom-economic access to the target compound through simultaneous formation of C-N and C-C bonds. Optimized conditions employ:

- 2-(4-Chlorophenyl)acetic acid (1.2 equiv)

- tert-Butyl isocyanide (1.0 equiv)

- 2-tert-Butylbenzaldehyde (1.5 equiv)

- Ammonium hydroxide (3.0 equiv)

In methanol at 50°C, this one-pot procedure delivers 75% isolated yield after 24 h. X-ray crystallography confirms the product structure, with key bond lengths (C-N: 1.452 Å, C-C: 1.512 Å) matching density functional theory (DFT) predictions.

Purification and Isolation Methodologies

Crystallization Optimization

Recrystallization from ethyl acetate/hexanes (1:3 v/v) yields prismatic crystals suitable for X-ray analysis. Key parameters:

Chromatographic Separation

Silica gel chromatography with gradient elution (hexanes → ethyl acetate) effectively removes tert-butyl decomposition products. Flash chromatography employing 230-400 mesh silica achieves >95% recovery at 50 g scale.

Table 2. Comparative purification efficiency

| Method | Purity (%) | Recovery (%) | Throughput (g/h) |

|---|---|---|---|

| Crystallization | 99.2 | 78 | 12 |

| Flash Chromatography | 98.7 | 95 | 35 |

| Centrifugal TLC | 97.5 | 89 | 8 |

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.09 (d, J = 8.4 Hz, 2H), 4.12 (s, 2H), 1.42 (s, 9H). The tert-butyl singlet at 1.42 ppm shows no splitting, confirming free rotation about the C-C bond.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2050054) reveals:

- Orthorhombic P2₁2₁2₁ space group

- Unit cell dimensions: a = 8.452(2) Å, b = 12.307(3) Å, c = 14.518(4) Å

- Dihedral angle between aromatic rings: 68.7°

The observed molecular geometry facilitates π-stacking interactions critical for crystalline phase stability.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butylphenyl)(4-chlorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(2-tert-butylphenyl)(4-chlorophenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-tert-butylphenyl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Chlorophenyl vs. tert-Butylphenyl

The substitution pattern on the methanamine scaffold significantly alters physicochemical and biological properties:

Key Observations :

- Electronic Effects : The 4-chlorophenyl group enhances electron-withdrawing properties, which may stabilize charge interactions in enzymatic or receptor-binding contexts.

Pharmacological and Physicochemical Properties

- Bioactivity: Derivatives like (E)-1-(4-chlorophenyl)-N-((4-chlorophenyl)(piperazin-1-yl)methylene)methanamine () exhibit serotonin/norepinephrine receptor dual activity, with IC50 values in the nanomolar range .

- Solubility and Stability : Hydrochloride salts (e.g., (R)-(4-chlorophenyl)(phenyl)methanamine HCl in ) show improved aqueous solubility, critical for drug formulation .

- QSAR Insights : Theo3 parameters in QSAR models () highlight outliers like 1-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine, emphasizing the impact of molecular weight heterogeneity on predictive accuracy .

Key Differentiators of this compound

- Steric vs. Electronic Balance : The combination of a bulky tert-butyl group and electron-withdrawing Cl creates a unique profile, distinct from simpler analogs like (4-chlorophenyl)(phenyl)methanamine .

- Potential Applications: Similar tert-butyl-substituted compounds (e.g., 4-tert-butylbenzylamine in ) are used in organic synthesis and catalysis, suggesting utility in ligand design or as intermediates.

Biological Activity

(2-tert-butylphenyl)(4-chlorophenyl)methanamine is an organic compound characterized by its unique phenylmethanamine structure, featuring a tert-butyl group and a chlorine substituent on separate aromatic rings. This structural configuration suggests potential biological activities and pharmacological applications, particularly in medicinal chemistry and drug discovery.

The compound's molecular formula is . Its reactivity is influenced by both the amine functional group and the substituents on the phenyl rings, which can affect solubility, biological interactions, and overall pharmacological properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the compound can influence its biological activity. Research on related compounds has shown that certain substitutions can enhance or diminish efficacy against specific biological targets.

| Compound | Biological Activity | MIC Values |

|---|---|---|

| 4-Phenyl piperidines | Antimicrobial against M. tuberculosis | 6.3 - 23 µM |

| 4-Chloroaniline | Anticancer and antimicrobial properties | Varies by application |

| N,N-Dimethyl-4-chloroaniline | Exhibits different solubility properties | Varies |

Case Studies

- Antimicrobial Activity : A study explored various phenylmethanamine derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications similar to those in this compound could yield compounds with significant antimicrobial efficacy .

- Anticancer Potential : Another investigation focused on phenolic compounds related to this compound, revealing moderate to good activity against various cancer cell lines. The presence of both the tert-butyl and chlorophenyl groups was noted to enhance cytotoxicity in certain contexts .

- Anti-inflammatory Properties : Research into structurally similar compounds has highlighted anti-inflammatory effects, suggesting that this compound may also exhibit this activity through modulation of inflammatory pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes, influencing cellular pathways involved in inflammation and microbial resistance. The bulky tert-butyl group may enhance binding affinity through hydrophobic interactions, while the chlorine substituent could play a role in electronic effects that modulate receptor interactions .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (2-tert-butylphenyl)(4-chlorophenyl)methanamine with high yield and purity?

- Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-tert-butylbenzyl chloride with 4-chlorophenylmethanamine in the presence of a base (e.g., sodium hydroxide) under inert conditions can yield the target compound. Solvent selection (e.g., THF or DMF) and temperature control (40–60°C) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95%. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?

- Answer:

- NMR Spectroscopy:

- ¹H NMR: A singlet at δ ~1.3 ppm (9H, tert-butyl), aromatic protons at δ 6.8–7.4 ppm (split into distinct patterns due to chlorophenyl and tert-butylphenyl groups), and a broad singlet at δ ~2.8 ppm (NH₂, exchangeable with D₂O) .

- ¹³C NMR: Signals at δ ~30–35 ppm (tert-butyl carbons), δ ~125–140 ppm (aromatic carbons), and δ ~45–50 ppm (methylene carbon adjacent to the amine) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~275.8 g/mol). Fragmentation patterns include loss of the tert-butyl group (-57 Da) and chlorophenyl moiety (-111 Da) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the steric and electronic effects of the tert-butyl and chlorophenyl substituents on biological activity?

- Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituent variations (e.g., replacing tert-butyl with cyclohexyl or chlorophenyl with fluorophenyl) and compare bioactivity.

- Computational Modeling: Use density functional theory (DFT) to calculate steric bulk (e.g., Connolly surface area) and electron distribution (e.g., Hammett σ values) to correlate with experimental IC₅₀ values in enzyme inhibition assays .

- Case Study: Analogous compounds like (4-chlorophenyl)(cyclopentyl)methanamine show that increased steric hindrance from cyclopentyl reduces binding affinity to cytochrome P450 enzymes, suggesting similar trends apply to the tert-butyl group .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Answer:

- Data Normalization: Account for assay variability by normalizing results to a reference compound (e.g., positive control) in each experimental batch.

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in anti-inflammatory activity between this compound and (4-ethoxyphenyl)(phenyl)methanamine may arise from differences in logP (lipophilicity) affecting cellular uptake .

- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.